molecular formula C5H15ClN2O B1379845 1-Amino-3-(dimethylamino)propan-2-OL hydrochloride CAS No. 1417567-48-6

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride

Cat. No.: B1379845
CAS No.: 1417567-48-6
M. Wt: 154.64 g/mol
InChI Key: PMECAWFGFIJLEH-UHFFFAOYSA-N
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Description

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride is a chemical compound with the molecular formula C5H14N2O.ClH. It is an amino alcohol, characterized by the presence of both amino and hydroxyl functional groups. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting metabolic pathways . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxicity and adverse effects such as liver damage and altered metabolic profiles . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the concentration of key metabolites within cells. Additionally, this compound can interact with cofactors such as NAD+ and FAD, further impacting metabolic reactions and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(dimethylamino)propan-2-OL hydrochloride can be synthesized through the reaction of 1-amino-3-(dimethylamino)propan-2-ol with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(dimethylamino)propan-2-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-Amino-3-(dimethylamino)propan-2-OL hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-amino-3-(dimethylamino)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

1-amino-3-(dimethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMECAWFGFIJLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.